

Experimental protocol for the synthesis of 4-Bromo-2-ethylaniline

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Compound of Interest

Compound Name: 4-Bromo-2-ethylaniline

Cat. No.: B1273662

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Synthesis of 4-Bromo-2-ethylaniline: An Experimental Protocol

This document provides a detailed experimental protocol for the synthesis of **4-Bromo-2-ethylaniline**, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Materials and Methods

Reagents and Solvents

Reagent/Solvent	Chemical Formula	Molecular Weight (g/mol)	Purity	Supplier
2-Ethylaniline	C ₈ H ₁₁ N	121.18	≥98%	Sigma-Aldrich
Bromine	Br ₂	159.81	≥99.5%	Sigma-Aldrich
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	≥99.8%	Fisher Scientific
Sodium Bicarbonate	NaHCO ₃	84.01	ACS Reagent	VWR
Sodium Sulfate (anhydrous)	Na ₂ SO ₄	142.04	ACS Reagent	VWR
Acetic Anhydride	(CH ₃ CO) ₂ O	102.09	≥99%	Alfa Aesar
Hydrochloric Acid (conc.)	HCl	36.46	37%	J.T. Baker
Ethanol	C ₂ H ₅ OH	46.07	95%	Decon Labs

Equipment

- Round-bottom flasks (100 mL, 250 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter paper

- Standard laboratory glassware
- Nuclear Magnetic Resonance (NMR) Spectrometer
- Infrared (IR) Spectrometer
- Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Two primary methods for the synthesis of **4-Bromo-2-ethylaniline** are presented: direct bromination and a method involving a protecting group.

Method 1: Direct Bromination of 2-Ethylaniline

This method is adapted from the general procedure for the para-bromination of ortho-alkylanilines.^[1]

1. Reaction Setup:

- In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-ethylaniline (10.0 g, 82.5 mmol) in dichloromethane (150 mL).
- Cool the solution to 0-5 °C using an ice bath.

2. Bromination:

- In the dropping funnel, prepare a solution of bromine (13.8 g, 86.6 mmol, 1.05 eq.) in dichloromethane (50 mL).
- Add the bromine solution dropwise to the stirred 2-ethylaniline solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

3. Quenching and Work-up:

- After the addition is complete, stir the reaction mixture at room temperature for an additional 1 hour.

- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL).
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

- The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-Bromo-2-ethylaniline**.

Method 2: Bromination via Amine Protection

This method involves the protection of the highly activating amino group as an acetamide to prevent polybromination and improve selectivity.^[2]

1. Protection of the Amine Group (Acetylation):

- In a 100 mL round-bottom flask, add 2-ethylaniline (10.0 g, 82.5 mmol) and acetic anhydride (9.0 g, 88.0 mmol, 1.07 eq.).
- Heat the mixture at 100 °C for 1 hour.
- Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL) with vigorous stirring.
- Collect the precipitated N-(2-ethylphenyl)acetamide by filtration, wash with cold water, and dry.

2. Bromination of the Acetanilide:

- Dissolve the dried N-(2-ethylphenyl)acetamide in glacial acetic acid (50 mL).

- Add a solution of bromine (13.8 g, 86.6 mmol) in glacial acetic acid (20 mL) dropwise at room temperature.
- Stir the mixture for 2 hours at room temperature.
- Pour the reaction mixture into ice-cold water (200 mL) to precipitate the N-(4-bromo-2-ethylphenyl)acetamide.
- Collect the solid by filtration and wash with water.

3. Deprotection (Hydrolysis):

- Suspend the N-(4-bromo-2-ethylphenyl)acetamide in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (20 mL).
- Heat the mixture to reflux for 3-4 hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and neutralize with a 20% sodium hydroxide solution until the pH is basic.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **4-Bromo-2-ethylaniline**.

4. Purification:

- Purify the crude product by vacuum distillation or column chromatography as described in Method 1.

Data Presentation

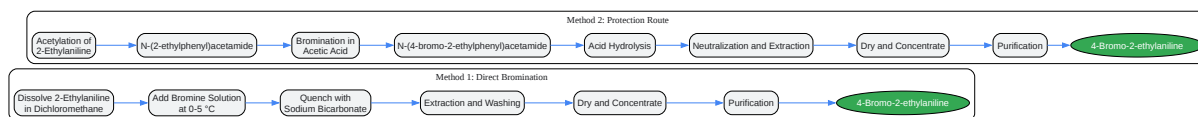
Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C8H10BrN	[3][4][5][6]
Molecular Weight	200.08 g/mol	[3][4][6]
Appearance	Clear colorless to yellow to dark brown liquid	[7]
Density	1.412 g/mL at 25 °C	[4]
Refractive Index	n ₂₀ /D 1.597	[4][7]
CAS Number	45762-41-2	[3][4][5][6]

Spectroscopic Data

Technique	Data	Reference
GC-MS	Mass spectrum available	[3][6]
IR	IR Spectrum available	[3][6]

Visualizations



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